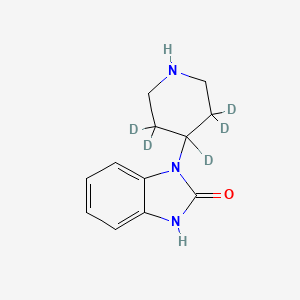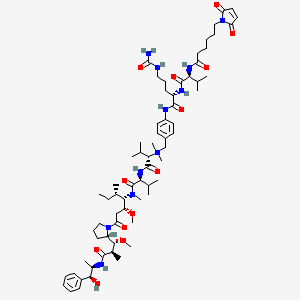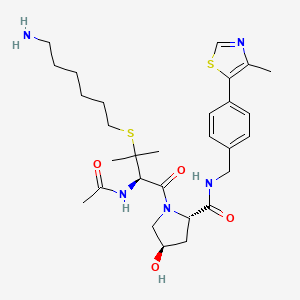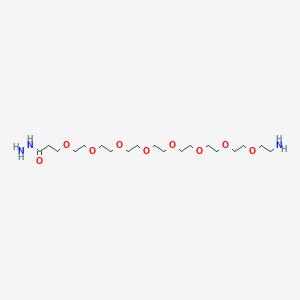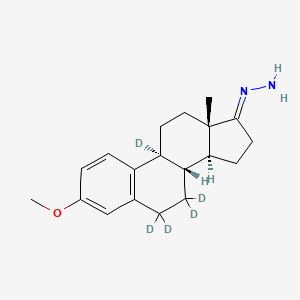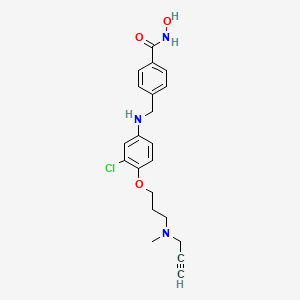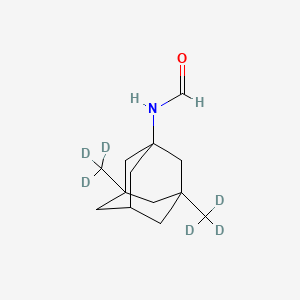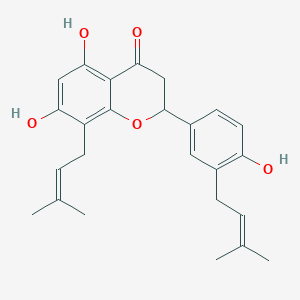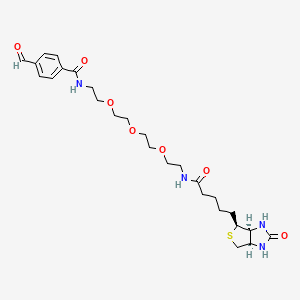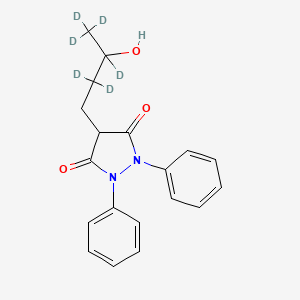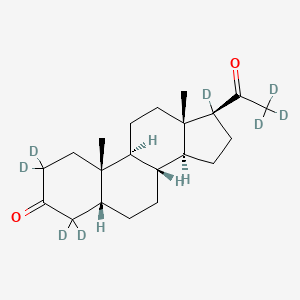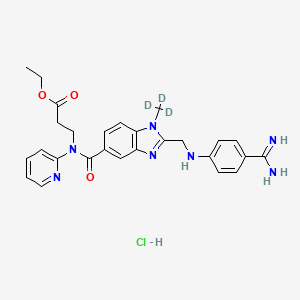
Dabigatran ethyl ester-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabigatran ethyl ester-d3 (hydrochloride) is a deuterium-labeled derivative of dabigatran etexilate, a direct thrombin inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of dabigatran. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled dabigatran etexilate involves multiple steps, including nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation. The process starts with [2H5] bromobenzene and proceeds through several intermediate compounds to yield [2H7] dabigatran etexilate .
Industrial Production Methods: Industrial production of dabigatran ethyl ester-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield and purity through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Dabigatran ethyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with deuterium-labeled counterparts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Deuterium gas or deuterated solvents.
Major Products: The major products formed from these reactions include various deuterium-labeled intermediates and the final product, [2H7] dabigatran etexilate .
Wissenschaftliche Forschungsanwendungen
Dabigatran ethyl ester-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dabigatran.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Investigating potential interactions with other drugs.
Clinical Research: Evaluating the safety and efficacy of dabigatran in various clinical settings.
Wirkmechanismus
Dabigatran ethyl ester-d3 (hydrochloride) acts as a direct thrombin inhibitor. It is hydrolyzed to the active form, dabigatran, which binds to thrombin and prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include thrombin and various factors in the coagulation cascade .
Vergleich Mit ähnlichen Verbindungen
Dabigatran etexilate: The non-deuterated form of the compound.
Rivaroxaban: Another direct oral anticoagulant.
Apixaban: A direct factor Xa inhibitor.
Comparison: Dabigatran ethyl ester-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. Compared to rivaroxaban and apixaban, dabigatran directly inhibits thrombin, whereas the others inhibit factor Xa .
Eigenschaften
Molekularformel |
C27H30ClN7O3 |
|---|---|
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H/i2D3; |
InChI-Schlüssel |
FHWBKCGBULSVFO-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl |
Kanonische SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



